
Dimethyl fumarate
Vue d'ensemble
Description
Dimethyl fumarate is the methyl ester of fumaric acid, known chemically as dimethyl (E)-but-2-enedioate. It is a white crystalline solid with a molecular formula of C6H8O4 and a molar mass of 144.13 g/mol . This compound has gained significant attention due to its applications in medicine, particularly in the treatment of multiple sclerosis and psoriasis .
Mécanisme D'action
Target of Action
Dimethyl fumarate (DMF) primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . DMF also targets the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and T-cell immunoglobulin mucin domain 2 protein (TIM-2) and transferrin receptor 1 .
Mode of Action
DMF is thought to degrade into its active metabolite, monomethyl fumarate (MMF) , which then up-regulates the Nrf2 pathway . This pathway activation is believed to be a response to oxidative stress . DMF also inhibits the maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .
Biochemical Pathways
DMF influences several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through the inhibition of PHGDH activity in these cells . DMF also disrupts Toll-like receptor (TLR) signaling pathways and inhibits GAPDH, thereby down-regulating aerobic glycolysis in myeloid and lymphoid cells .
Pharmacokinetics
Following oral administration, DMF undergoes rapid and extensive metabolism by esterases to its active metabolite, MMF . The median time to peak plasma MMF concentrations is 2–2.5 hours .
Result of Action
DMF has been shown to exert a neuroprotective effect on the central nervous system (CNS), possibly through the modulation of microglia detrimental actions . It also reduces dysfunctional neutrophil activation, most likely via the hydroxycarboxylic acid receptor 2 pathway . DMF significantly improves cellular viability, suppresses the expression of apoptotic markers, decreases the production of reactive oxygen species, and increases the expression of Nrf2-regulated antioxidative genes .
Action Environment
Environmental and lifestyle variables can significantly increase the risk of developing diseases like multiple sclerosis, where DMF is used as a treatment . The blood-brain barrier rupture for multiple sclerosis pathogenesis has two effects: first, during the onset of the immunological attack, and second, for the CNS self-sustained “inside–out” demyelination and neurodegeneration processes . These factors can influence the action, efficacy, and stability of DMF.
Analyse Biochimique
Biochemical Properties
Dimethyl Fumarate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to promote glycolysis and diminish cell respiration in endothelial cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In the context of neuroinflammation and oxidative stress, this compound has been shown to improve cognitive impairment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. Its effects on localization or accumulation are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating fumaric acid and methanol with a catalytic amount of sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using continuous-flow synthesis. This method involves the reaction of fumaric acid or maleic anhydride with methanol in the presence of a catalyst. The continuous-flow process allows for efficient production with high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl fumarate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Dimethyl fumarate is often compared with other fumaric acid esters and related compounds:
Diroximel fumarate: Similar in structure and used for the treatment of multiple sclerosis.
Monomethyl fumarate: The active metabolite of this compound, also used in the treatment of multiple sclerosis.
Fumaric acid: The parent compound, used in various industrial applications.
Uniqueness: this compound stands out due to its dual anti-inflammatory and neuroprotective effects, making it a valuable therapeutic agent for multiple sclerosis and psoriasis .
Propriétés
Numéro CAS |
23055-10-9 |
|---|---|
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
dimethyl but-2-enedioate |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3 |
Clé InChI |
LDCRTTXIJACKKU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)OC |
SMILES isomérique |
COC(=O)/C=C/C(=O)OC |
SMILES canonique |
COC(=O)C=CC(=O)OC |
Point d'ébullition |
193 °C |
Color/Form |
White to off-white powder Crystals |
Densité |
1.37 g/cu cm at 20 °C 1.37 g/cm³ Relative density (water = 1): 1.4 |
melting_point |
101.70 °C 102 °C 104 °C |
Description physique |
Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS] Solid WHITE CRYSTALLINE POWDER. |
Solubilité |
Highly soluble in water Soluble in acetone, chloroform Solubility in water, g/l: 1.6 (poor) |
Densité de vapeur |
Relative vapor density (air = 1): 5 |
Pression de vapeur |
3.83 [mmHg] negligible |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of dimethyl fumarate (DMF)?
A: this compound is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , ] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes.
Q2: How does DMF activate the Nrf2 pathway?
A: DMF modifies the cysteine residues in Keap1, a protein that normally targets Nrf2 for degradation. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. [, ]
Q3: What are the downstream effects of Nrf2 activation by DMF?
A: Activation of Nrf2 by DMF leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). [, , ] This upregulation helps protect cells from oxidative damage and inflammation.
Q4: Does DMF have any other mechanisms of action besides Nrf2 activation?
A: While Nrf2 activation is a well-established mechanism, DMF has also been shown to modulate immune cell function. It promotes the differentiation of T helper cells towards anti-inflammatory subtypes, regulates cytokine production, and influences immune cell migration. [, , ] These immunomodulatory effects likely contribute to its efficacy in treating multiple sclerosis.
Q5: Does DMF affect mitochondrial function?
A: Research suggests that DMF can induce mitochondrial biogenesis, the process of generating new mitochondria within cells. [] This effect appears to be mediated by Nrf2 activation and the subsequent upregulation of PGC-1α, NRF1, and TFAM, key regulators of mitochondrial biogenesis.
Q6: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C6H8O4, and its molecular weight is 144.13 g/mol. [, ]
Q7: What spectroscopic techniques are typically used to characterize this compound?
A7: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify DMF in various matrices, particularly in food and textile analysis. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Another widely used technique for separating and quantifying DMF in different samples. []
Q8: What is the stability of this compound under various storage conditions?
A: DMF can degrade under certain conditions, particularly in the presence of moisture and heat. [, ] Proper packaging and storage conditions are essential to ensure its stability.
Q9: Does this compound exhibit any catalytic properties?
A: While not a traditional catalyst, DMF can participate in certain organic reactions. For instance, it can act as a dienophile in Diels-Alder reactions. []
Q10: Have there been any computational studies on this compound?
A10: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are increasingly used to study the interactions of DMF with its targets and to design new derivatives with improved properties.
Q11: What is the primary route of administration for this compound?
A: DMF is commercially available as an oral formulation for the treatment of relapsing forms of multiple sclerosis. [, , , ]
Q12: What is the bioavailability of oral this compound?
A: DMF undergoes rapid esterase metabolism after oral administration, resulting in low systemic bioavailability of the parent compound. [, ]
Q13: What are the major metabolites of this compound?
A: The primary metabolite is monomethyl fumarate (MMF), which is thought to be the main active metabolite responsible for its therapeutic effects. [, ]
Q14: What in vitro models have been used to study the effects of DMF?
A: Researchers have used various cell lines, including immune cells and neuronal cells, to investigate the molecular mechanisms and potential therapeutic effects of DMF. [, ]
Q15: What animal models have been employed to study DMF efficacy?
A: Experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, is commonly used to assess the therapeutic potential of DMF. [, ] Studies in EAE models have demonstrated that DMF can reduce disease severity, inflammation, and demyelination.
Q16: Have clinical trials been conducted to evaluate the effectiveness of DMF in multiple sclerosis?
A: Yes, several large-scale clinical trials, such as DEFINE and CONFIRM, have demonstrated the efficacy and safety of DMF in treating relapsing-remitting multiple sclerosis (RRMS). [, , , ]
Q17: What are the known side effects of this compound?
A: Common side effects include flushing, gastrointestinal disturbances, and lymphopenia. [, , , ]
Q18: Are there any strategies being explored to improve the delivery of DMF to specific targets?
A: Researchers are investigating novel drug delivery systems, such as nanoparticles and liposomes, to enhance DMF's therapeutic efficacy and potentially reduce side effects. []
Q19: Are there any known biomarkers for predicting DMF efficacy in multiple sclerosis?
A19: Research is ongoing to identify biomarkers that can predict treatment response and monitor disease activity in MS patients receiving DMF therapy.
Q20: What analytical methods are used to quantify this compound in biological samples?
A20: Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to measure DMF concentrations in biological fluids like plasma or serum.
Q21: How is this compound analyzed in food and consumer products?
A21: Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the analysis of DMF in food and consumer products like leather, where it has been used as a fungicide.
Q22: What quality control measures are important during the manufacturing of this compound?
A22: Strict quality control measures are essential to ensure the purity, stability, and safety of DMF drug substance and finished products. These measures typically involve monitoring critical quality attributes like particle size, impurity profile, and moisture content.
Q23: What is the historical context of this compound use in medicine?
A: DMF has a history of use in the treatment of psoriasis, dating back several decades. [] Its success in treating psoriasis led to its investigation and subsequent approval for the treatment of multiple sclerosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


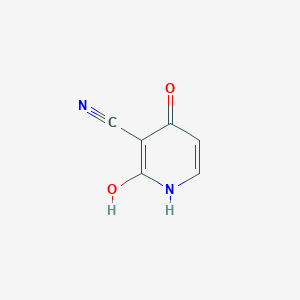
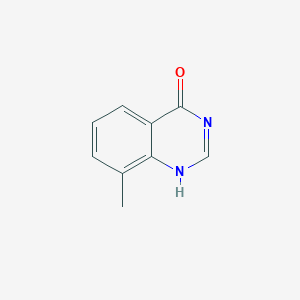
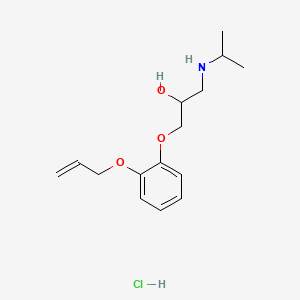
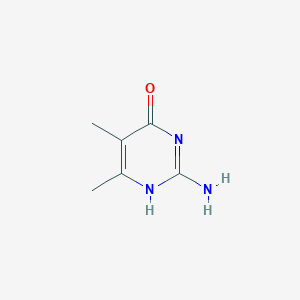
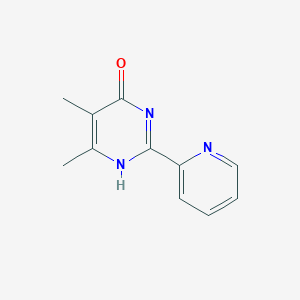
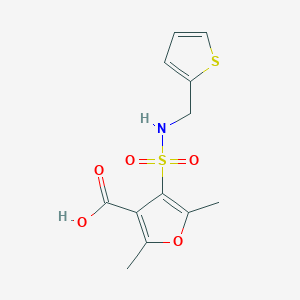
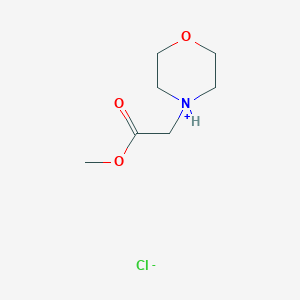

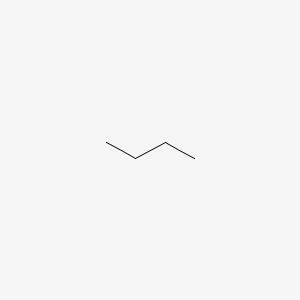

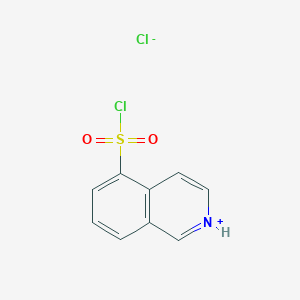
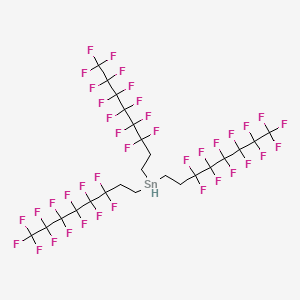
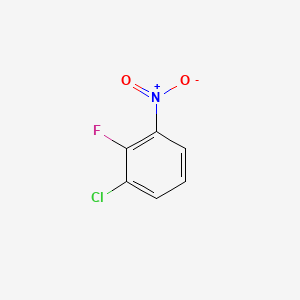
![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)
